2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and hexahydroquinazolin rings will contribute to the rigidity of the molecule, while the thioether and nitrophenyl groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups it contains suggest that it could participate in a variety of reactions. For example, the furan ring could potentially undergo electrophilic substitution reactions, while the nitro group on the phenyl ring could be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitrophenyl group could potentially make the compound more polar, while the furan and hexahydroquinazolin rings could contribute to its stability .Scientific Research Applications
Analgesic and Anti-inflammatory Properties
A study by Alagarsamy et al. (2015) explored the analgesic and anti-inflammatory activities of quinazolinyl acetamides, including compounds similar to the chemical . These compounds demonstrated potent analgesic and anti-inflammatory properties, making them potential candidates for developing new pain-relief medications. Interestingly, they also exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Anticancer Potential
In a study by Horishny, Arshad, and Matiychuk (2021), derivatives of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, closely related to the specified compound, were synthesized and tested for anticancer activity. These compounds showed a potent and selective cytotoxic effect against CCRF-CEM and SR leukemia cell lines, indicating their potential as anticancer agents (Horishny, Arshad, & Matiychuk, 2021).
Potential Bioreductively Activated Pro-drug System
Berry et al. (1997) discussed the potential of the 5-nitrofuran-2-ylmethyl group, similar to part of the specified compound, as a bioreductively activated pro-drug system. Their study highlighted the possibility of using such compounds in targeted drug delivery, especially for releasing therapeutic drugs in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, which are structurally related to the compound . These derivatives were found to have significant antimicrobial activity against various microbial species, alongside being evaluated for hemolytic activity, showing their potential in antimicrobial applications (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Antimalarial Activity
Werbel et al. (1986) researched compounds including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, similar in structure to the specified compound. These compounds exhibited excellent activity against Plasmodium berghei in mice, suggesting their potential as antimalarial agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Future Directions
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(22-14-7-9-15(10-8-14)25(28)29)13-31-20-17-5-1-2-6-18(17)24(21(27)23-20)12-16-4-3-11-30-16/h3-4,7-11H,1-2,5-6,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEHPFQYQAAJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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